molecular formula C9H8N2O2 B12864881 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B12864881
M. Wt: 176.17 g/mol
InChI Key: QZPJPUASHGYBQX-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with a methoxy group at the 6-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method includes the use of a Vilsmeier-Haack reaction, where 2-aminopyridine reacts with a formylating agent to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, potentially improving cell membrane permeability, while the aldehyde group allows for versatile chemical modifications .

Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-9-10-7(6-12)4-11(9)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJPUASHGYBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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